molecular formula C21H17ClN2O5 B3928097 4-[(4-chlorobenzyl)oxy]-3-methoxy-N-(4-nitrophenyl)benzamide

4-[(4-chlorobenzyl)oxy]-3-methoxy-N-(4-nitrophenyl)benzamide

Cat. No. B3928097
M. Wt: 412.8 g/mol
InChI Key: BVPSALZTQKQKJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-chlorobenzyl)oxy]-3-methoxy-N-(4-nitrophenyl)benzamide, also known as CNB-001, is a novel small molecule that has shown promising results in various scientific research applications. CNB-001 is a benzamide derivative that has been synthesized using a specific method, and its mechanism of action has been studied in detail.

Mechanism of Action

4-[(4-chlorobenzyl)oxy]-3-methoxy-N-(4-nitrophenyl)benzamide has been shown to exert its neuroprotective effects through the modulation of multiple signaling pathways involved in neuronal survival and death. Specifically, it has been shown to inhibit the activation of the JNK signaling pathway, which is involved in neuronal death, and activate the Akt signaling pathway, which promotes neuronal survival. Additionally, this compound has been shown to modulate the expression of various genes involved in neuronal survival and death.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in both in vitro and in vivo studies. In vitro studies have shown that this compound can protect neuronal cells from oxidative stress, glutamate-induced toxicity, and beta-amyloid-induced toxicity. In vivo studies have shown that this compound can improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-[(4-chlorobenzyl)oxy]-3-methoxy-N-(4-nitrophenyl)benzamide is its ability to cross the blood-brain barrier, making it a promising candidate for the treatment of neurodegenerative diseases. Additionally, this compound has been shown to have low toxicity and good pharmacokinetic properties. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of 4-[(4-chlorobenzyl)oxy]-3-methoxy-N-(4-nitrophenyl)benzamide. One potential area of research is the development of this compound as a therapeutic agent for the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify its potential therapeutic targets. Finally, the development of novel formulations of this compound with improved solubility and bioavailability could enhance its potential as a therapeutic agent.

Scientific Research Applications

4-[(4-chlorobenzyl)oxy]-3-methoxy-N-(4-nitrophenyl)benzamide has been extensively studied for its potential therapeutic applications in various scientific research areas. It has been shown to have neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been studied for its anti-inflammatory and anti-cancer properties, making it a potential candidate for the treatment of various inflammatory and cancerous conditions.

properties

IUPAC Name

4-[(4-chlorophenyl)methoxy]-3-methoxy-N-(4-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O5/c1-28-20-12-15(21(25)23-17-7-9-18(10-8-17)24(26)27)4-11-19(20)29-13-14-2-5-16(22)6-3-14/h2-12H,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVPSALZTQKQKJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])OCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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